molecular formula C14H28NO4S- B1258353 N-dodecanoyltaurine(1-)

N-dodecanoyltaurine(1-)

Cat. No. B1258353
M. Wt: 306.44 g/mol
InChI Key: KCFRUUYAXCDZNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-dodecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-dodecanoyltaurine;  major species at pH 7.3. It is a conjugate base of a N-dodecanoyltaurine.

Scientific Research Applications

Radiolytic Degradation Studies N-dodecane, a related compound to N-dodecanoyltaurine(1-), has been studied for its role in the radiolytic degradation of diluents like tri-n-butyl phosphate (TBP) in nuclear technology. This research has implications for the decontamination of fission products and the retention of plutonium in the organic phase of nuclear processes (Ikeda & Suzuki, 2001).

Combustion and Fuel Studies N-dodecane is also significant in combustion and fuel research. It serves as a surrogate fuel for diesel engines, and its combustion characteristics like ignition delay and flame lift-off have been extensively studied. This research is crucial for developing efficient and cleaner combustion technologies (Luo et al., 2014).

Pyrolysis and Oxidation Kinetics Studies on the pyrolysis and oxidation kinetics of n-dodecane help in understanding the breakdown and transformation of hydrocarbon fuels at high temperatures. This is vital for advancing our knowledge in fuel processing and energy production (Banerjee et al., 2016).

Chemical Industry Applications In the chemical industry, n-dodecane and related compounds have applications in daily chemicals, biological chemicals, and agricultural formulas. The study of these compounds aids in improving various industrial processes and products (Wen Yao-yao, 2012).

Molecular Dynamics in Solvent Extraction N-dodecane's behavior in solvent extraction, particularly in the recovery of uranium and plutonium from nuclear fuel, has been explored using molecular dynamics studies. This research contributes to the optimization of solvent extraction processes in nuclear reprocessing (Vo et al., 2015).

Thermal Energy Storage in Construction Research into the thermal properties of dodecanol/cement composites has revealed potential applications in thermal energy storage for building construction. This could significantly impact energy efficiency in buildings (Memon et al., 2013).

Oil Recovery Enhancement In the field of petroleum engineering, the synergistic effects of nanoparticles and surfactants, including compounds like n-dodecane, have been explored for enhanced oil recovery. This research could lead to more efficient and cost-effective methods of extracting oil from reservoirs (Rezk & Allam, 2019).

properties

Product Name

N-dodecanoyltaurine(1-)

Molecular Formula

C14H28NO4S-

Molecular Weight

306.44 g/mol

IUPAC Name

2-(dodecanoylamino)ethanesulfonate

InChI

InChI=1S/C14H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19/h2-13H2,1H3,(H,15,16)(H,17,18,19)/p-1

InChI Key

KCFRUUYAXCDZNZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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